2-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetonitrile
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Overview
Description
2-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetonitrile is an organic compound that features a brominated pyridine ring and a dimethylamino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetonitrile typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the pyridine ring.
Formation of Dimethylaminoacetonitrile: Dimethylamine is reacted with acetonitrile in the presence of a base such as sodium hydride (NaH) to form dimethylaminoacetonitrile.
Coupling Reaction: The brominated pyridine is then coupled with dimethylaminoacetonitrile using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application. For example, in medicinal chemistry, it may inhibit or activate specific enzymes or receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloropyridin-2-yl)-2-(dimethylamino)acetonitrile: Similar structure with a chlorine atom instead of bromine.
2-(5-Fluoropyridin-2-yl)-2-(dimethylamino)acetonitrile: Similar structure with a fluorine atom instead of bromine.
2-(5-Iodopyridin-2-yl)-2-(dimethylamino)acetonitrile: Similar structure with an iodine atom instead of bromine.
Uniqueness
2-(5-Bromopyridin-2-yl)-2-(dimethylamino)acetonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogenated analogs. The bromine atom can participate in specific chemical reactions and interactions that are distinct from those of chlorine, fluorine, or iodine.
Properties
IUPAC Name |
2-(5-bromopyridin-2-yl)-2-(dimethylamino)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3/c1-13(2)9(5-11)8-4-3-7(10)6-12-8/h3-4,6,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPCEWNQZWAGOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(C#N)C1=NC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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